

In-depth Technical Guide: Methyl 4-fluoro-2,6-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 4-fluoro-2,6-dimethylbenzoate

Cat. No.: B178173

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CAS Number: 14659-60-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-fluoro-2,6-dimethylbenzoate**, a fluorinated aromatic ester with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

Methyl 4-fluoro-2,6-dimethylbenzoate is a derivative of benzoic acid, featuring a fluorine atom at the 4-position and two methyl groups at the 2- and 6-positions of the benzene ring. The presence of the fluorine atom and the methyl groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of new drugs.^[1]

Table 1: Physicochemical Properties of **Methyl 4-fluoro-2,6-dimethylbenzoate**

Property	Value
CAS Number	14659-60-0 [2] [3]
Molecular Formula	C ₁₀ H ₁₁ FO ₂ [2]
Molecular Weight	182.19 g/mol [2]
Appearance	White to off-white solid
Purity	≥98%

Note: Some properties like melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for precise values.

Experimental Protocols

The synthesis of **Methyl 4-fluoro-2,6-dimethylbenzoate** is typically achieved through the esterification of its corresponding carboxylic acid, 4-fluoro-2,6-dimethylbenzoic acid. The following is a representative experimental protocol based on established methods for the esterification of fluorinated benzoic acids.

Synthesis of 4-fluoro-2,6-dimethylbenzoic acid

The precursor, 4-fluoro-2,6-dimethylbenzoic acid, can be synthesized via methods such as the Friedel-Crafts acylation of a suitable fluorinated toluene derivative followed by hydrolysis. One documented approach involves the reaction of m-fluorotoluene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride, followed by hydrolysis to yield the carboxylic acid.[\[4\]](#)

Esterification to Methyl 4-fluoro-2,6-dimethylbenzoate

Protocol: Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of 4-fluoro-2,6-dimethylbenzoic acid with methanol.

Materials:

- 4-fluoro-2,6-dimethylbenzoic acid
- Anhydrous methanol (CH_3OH)
- Concentrated sulfuric acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottomed flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottomed flask, dissolve 4-fluoro-2,6-dimethylbenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents). The methanol serves as both the reactant and the solvent.
- **Catalyst Addition:** With gentle stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can range from 4 to 12 hours, depending on the scale and specific conditions.
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature.

- Quenching and Extraction: Transfer the cooled reaction mixture to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.
- Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst (caution: effervescence may occur), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **Methyl 4-fluoro-2,6-dimethylbenzoate**.
- Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final, pure product.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.^[1] Fluorinated benzoic acid derivatives, including **Methyl 4-fluoro-2,6-dimethylbenzoate**, serve as versatile building blocks in the synthesis of a wide range of biologically active molecules.

These compounds are of particular interest in the development of:

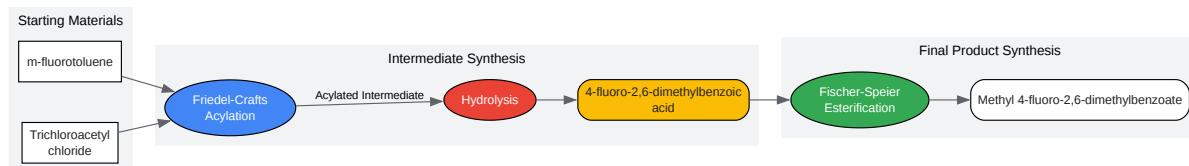
- Anti-inflammatory Agents: By acting as scaffolds for molecules that can inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX).
- Anticancer Agents: Fluorinated aromatics are often incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival.
- Central Nervous System (CNS) Drugs: The modulation of lipophilicity by fluorine can be crucial for achieving brain penetration.

The "magic methyl" effect, where the addition of a methyl group can dramatically improve the pharmacological properties of a compound, is a well-documented phenomenon in drug discovery. The dimethyl substitution in **Methyl 4-fluoro-2,6-dimethylbenzoate** can be

strategically utilized to optimize the conformational properties and binding interactions of a drug candidate.

Visualizations

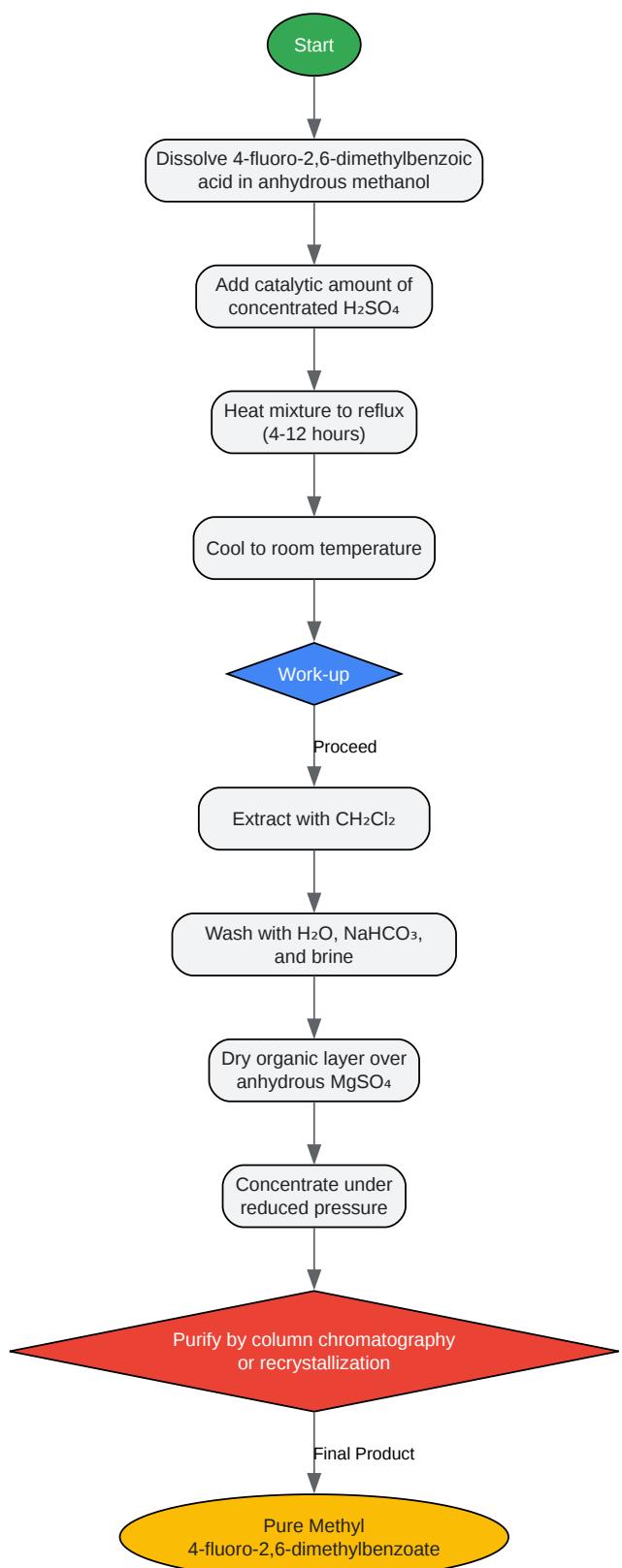
Logical Relationship in Synthesis



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Caption: Logical workflow for the synthesis of **Methyl 4-fluoro-2,6-dimethylbenzoate**.

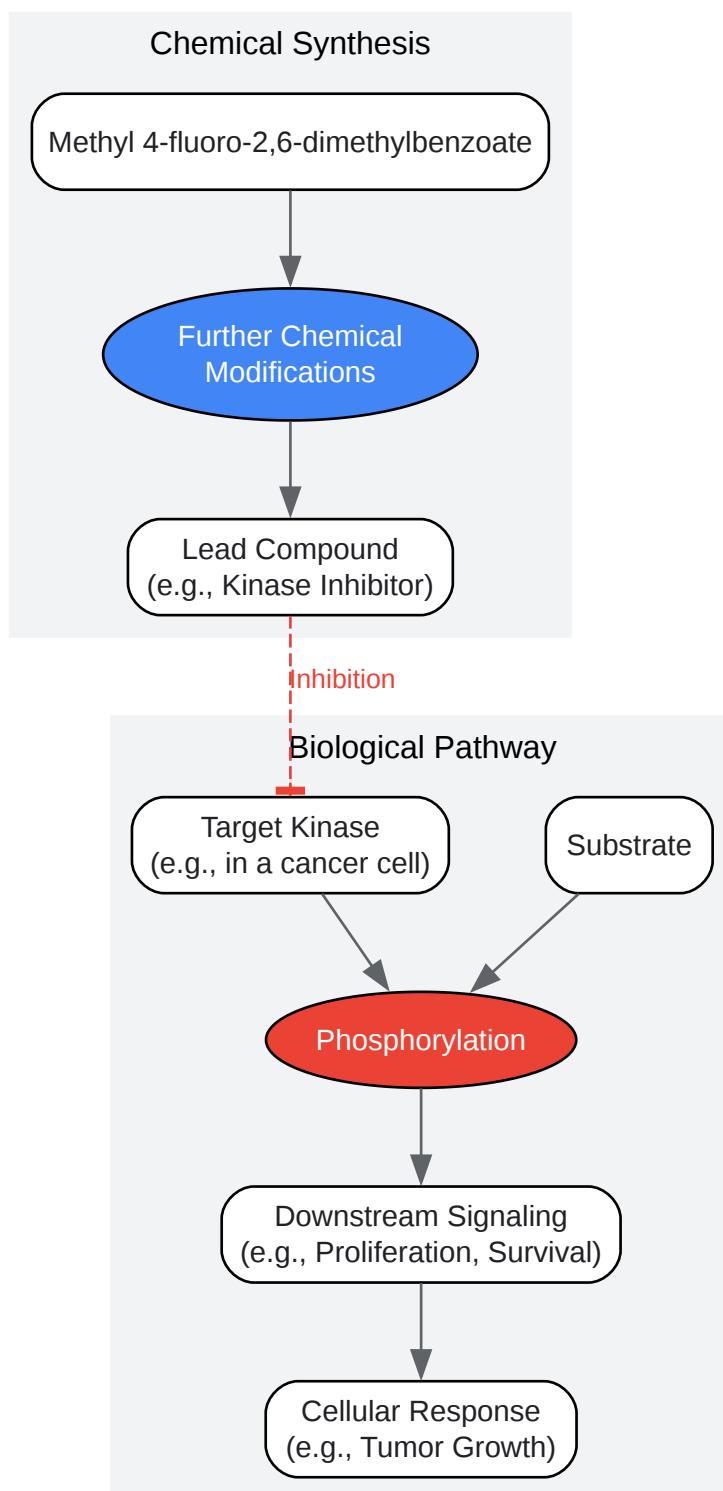
Experimental Workflow for Synthesis and Purification



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Caption: Step-by-step experimental workflow for the synthesis and purification.

Potential Role in a Drug Discovery Signaling Pathway



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Caption: Hypothetical role in a drug discovery signaling pathway targeting a kinase.

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